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molecular formula C9H13NO3S B8633377 2-Methoxy-N,N-dimethylbenzenesulfonamide

2-Methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B8633377
M. Wt: 215.27 g/mol
InChI Key: NRYXMONQHLINER-UHFFFAOYSA-N
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Patent
US09090596B2

Procedure details

72 ml (144 mmol, 3 eq) of a 2 M solution of dimethylamine in tetrahydrofuran were added dropwise to a solution of 9.90 g (47.9 mmol, 1 eq) of 2-methoxybenzenesulfonyl chloride in 300 ml of tetrahydrofuran at 0° C. under nitrogen. After 30 minutes, the reaction medium was hydrolyzed with water, and ethyl acetate was added. The organic phase was again washed with water, and then dried over anhydrous sodium sulfate, filtered and concentrated. 8.78 g of product were obtained in the form of a brown oil. Yield=85%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12](Cl)(=[O:14])=[O:13].O.C(OCC)(=O)C>O1CCCC1>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([N:2]([CH3:3])[CH3:1])(=[O:14])=[O:13]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
9.9 g
Type
reactant
Smiles
COC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic phase was again washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.78 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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